molecular formula C7H11ClO2 B008642 3-Chloro-3-methylhexane-2,4-dione CAS No. 105949-90-4

3-Chloro-3-methylhexane-2,4-dione

Cat. No. B008642
M. Wt: 162.61 g/mol
InChI Key: ITBVGGKWVCHDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-methylhexane-2,4-dione, also known as chloralose, is a chemical compound that belongs to the class of organochlorine compounds. It is a white crystalline solid that is commonly used as a sedative and hypnotic agent in veterinary medicine. Chloralose is also used in scientific research to study the mechanisms of action of sedatives and anesthetics.

Mechanism Of Action

The exact mechanism of action of 3-Chloro-3-methylhexane-2,4-dione is not fully understood. It is thought to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in neuronal activity and a state of sedation and hypnosis.

Biochemical And Physiological Effects

Chloralose has been shown to produce a number of biochemical and physiological effects in animals. It has been shown to decrease heart rate and blood pressure, as well as to induce a state of hypothermia. It has also been shown to affect glucose metabolism and to alter the levels of various hormones in the body.

Advantages And Limitations For Lab Experiments

Chloralose has several advantages as a sedative agent for laboratory experiments. It produces a state of sedation and hypnosis that is reversible and does not cause respiratory depression or cardiovascular instability. It also has a relatively long duration of action, allowing for extended experimental procedures. However, 3-Chloro-3-methylhexane-2,4-dione is not without its limitations. It has been shown to produce seizures and convulsions in some animals, and its effects can be variable depending on the species and strain of animal used.

Future Directions

There are several future directions for research involving 3-Chloro-3-methylhexane-2,4-dione. One area of interest is the development of new sedative agents that have fewer side effects and are more selective in their actions. Another area of interest is the study of the neural circuits and pathways that regulate sleep and wakefulness, with the goal of developing new treatments for sleep disorders and other neurological conditions. Finally, there is a need for further research into the safety and efficacy of 3-Chloro-3-methylhexane-2,4-dione, particularly in terms of its effects on different animal species and strains.

Synthesis Methods

Chloralose is synthesized by the reaction of chloral hydrate with acetaldehyde in the presence of sulfuric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Chloro-3-methylhexane-2,4-dione.

Scientific Research Applications

Chloralose is widely used in scientific research to study the mechanisms of action of sedatives and anesthetics. It has been shown to produce a state of sedation and hypnosis in animals, making it a useful tool for studying the neural circuits and pathways that regulate sleep and wakefulness.

properties

CAS RN

105949-90-4

Product Name

3-Chloro-3-methylhexane-2,4-dione

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloro-3-methylhexane-2,4-dione

InChI

InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3

InChI Key

ITBVGGKWVCHDNY-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)(C(=O)C)Cl

Canonical SMILES

CCC(=O)C(C)(C(=O)C)Cl

synonyms

2,4-Hexanedione, 3-chloro-3-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.